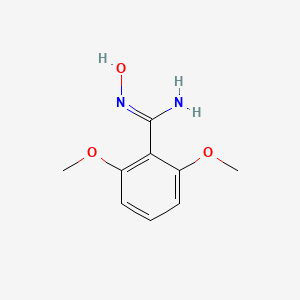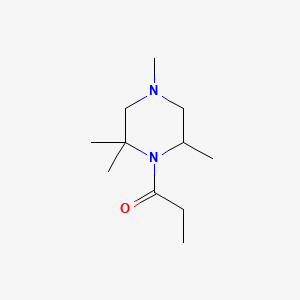![molecular formula C19H20N2O2 B14167402 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714227-17-5](/img/structure/B14167402.png)
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a dimethylanilino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinolines.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane
- 2-(2,4-dimethylanilino)-3-{(E)-[(2,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
714227-17-5 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-12-4-6-17(13(2)8-12)20-11-15-9-14-10-16(23-3)5-7-18(14)21-19(15)22/h4-10,20H,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
FVENRQKIXVERJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O)C |
Löslichkeit |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


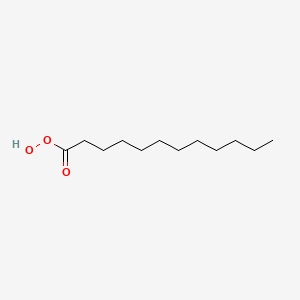
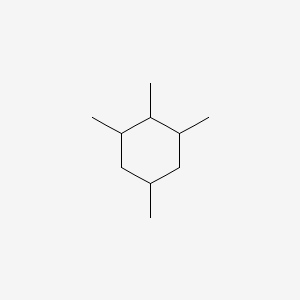
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
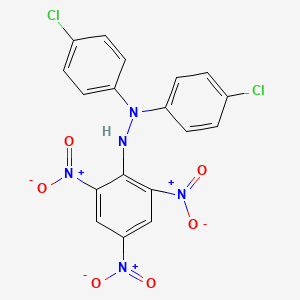
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
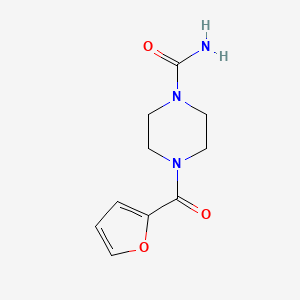

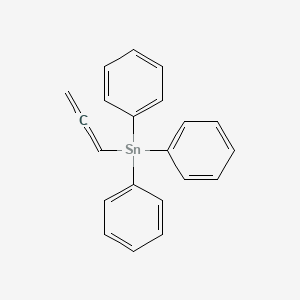
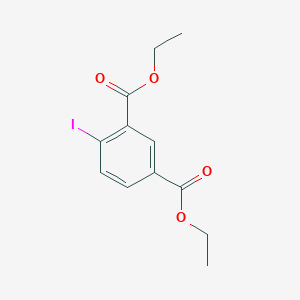

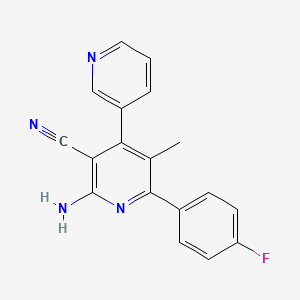
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
